4-Bromo-6-chloronicotinonitrile

Description

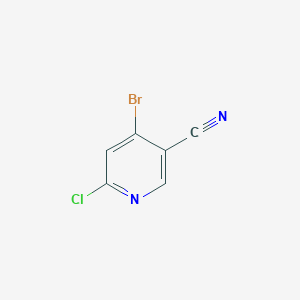

4-Bromo-6-chloronicotinonitrile is a halogenated pyridine derivative characterized by a nitrile group (-CN) at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position of the pyridine ring. Its reactivity is influenced by the electron-withdrawing nitrile group and the halogen substituents, which facilitate nucleophilic aromatic substitution (NAS) reactions .

Properties

IUPAC Name |

4-bromo-6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBOUCULKBNTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where formamidine acetate introduces the nitrile group while the bromine and chlorine substituents remain intact. Cuprous chloride stabilizes intermediates, while KI prevents undesired dehalogenation.

Sequential Halogenation of Nicotinonitrile Precursors

An alternative route involves sequential halogenation of 6-chloronicotinonitrile using brominating agents.

Bromination with N-Bromosuccinimide (NBS)

NBS in tetrahydrofuran (THF) selectively brominates the 4-position of 6-chloronicotinonitrile:

Procedure :

-

Dissolve 6-chloronicotinonitrile (1 eq) in anhydrous THF.

-

Add NBS (1.05 eq) and a radical initiator (e.g., AIBN, 0.1 eq).

-

Reflux at 65°C for 8–12 hours.

-

Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography.

Performance Metrics :

Limitations :

-

Competing side reactions at elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

Modern approaches employ transition metal catalysis to install halogen atoms regioselectively.

Suzuki-Miyaura Coupling

Aryl boronic acids react with 4,6-dihalonicotinonitriles in the presence of Pd(PPh₃)₄:

Example :

4,6-Dichloronicotinonitrile + 4-Bromophenylboronic acid → this compound

Conditions :

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |

|---|---|---|---|---|

| Single-Step Cyclocondensation | 83–87 | High | Moderate | 95–98 |

| NBS Bromination | 68–72 | Medium | High | 90–95 |

| Suzuki Coupling | 75–80 | Low | Low | 97–99 |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloronicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, which can replace the halogen atoms under basic or acidic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinonitrile derivatives, while oxidation reactions can produce nicotinic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₄BrClN

- Molecular Weight : 204.46 g/mol

- Structure : The compound features a pyridine ring with bromine and chlorine substituents, along with a nitrile functional group, enhancing its reactivity and biological activity.

Pharmaceutical Development

4-Bromo-6-chloronicotinonitrile serves as an important intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow it to participate in reactions that yield compounds with potential therapeutic effects.

- Case Study : A study demonstrated its use in synthesizing inhibitors targeting specific proteins involved in cancer progression, such as BCL6. The compound was shown to disrupt protein-protein interactions, leading to reduced cell proliferation in cancer cell lines .

Agrochemical Applications

The compound is also investigated for its potential use in developing agrochemicals, particularly pesticides and herbicides. Its halogenated structure is known to enhance the efficacy of such compounds against pests and diseases affecting crops.

- Example : Research has indicated that derivatives of this compound exhibit insecticidal properties, making them candidates for further exploration in agricultural applications.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the derivatives synthesized from the compound .

Comparison with Similar Compounds

Substituent Position Isomers

Functional Group Variants

Physicochemical Properties

- Polarity: The nitrile group in this compound contributes to higher polarity (XLogP3 ≈ 2.0) compared to aldehyde (XLogP3 ≈ 2.0) or ester derivatives (XLogP3 ≈ 2.5–3.0) .

- Thermal Stability: Nitriles generally exhibit higher thermal stability than aldehydes due to stronger C≡N bonds, making this compound preferable in high-temperature syntheses .

- Hydrogen Bonding : Aldehyde and carboxylic acid analogs have higher hydrogen bond acceptor counts (2–3 vs. 1 for nitriles), affecting solubility in polar solvents .

Biological Activity

4-Bromo-6-chloronicotinonitrile is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with bromine and chlorine substituents and a nitrile group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and agricultural practices.

- Molecular Formula : C₆H₂BrClN₂

- Molecular Weight : 217.45 g/mol

- Structure : The compound consists of a pyridine ring substituted at the 4th and 6th positions with bromine and chlorine, respectively, along with a nitrile group at the 2nd position. This configuration enhances its reactivity and interaction with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

-

Antimicrobial Activity :

- Preliminary studies suggest that compounds structurally related to this compound possess antibacterial and antifungal properties. For instance, derivatives of nicotinonitriles have shown effectiveness against various pathogens, indicating potential for developing new antimicrobial agents.

-

Interactions with Biological Macromolecules :

- Initial findings indicate that this compound may interact with proteins and nucleic acids, potentially influencing their functions. These interactions are essential for understanding the compound's mechanism of action in biological systems.

- Pharmacological Potential :

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes such as cell wall synthesis in bacteria or other metabolic pathways.

- Nucleic Acid Interaction : The nitrile group may facilitate interactions with nucleic acids, potentially affecting replication or transcription processes.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Applications

Given its promising biological activity, this compound has potential applications in:

- Pharmaceuticals : As a lead compound for developing new drugs targeting microbial infections or cancer.

- Agricultural Chemicals : In formulations aimed at pest control due to its bioactivity against various pests.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-6-chloronicotinonitrile, and how can reaction efficiency be validated?

- Methodology : Use palladium-catalyzed cross-coupling or halogen exchange reactions, as demonstrated for structurally similar bromo-chloro nicotinonitrile derivatives . Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with UV detection (λ = 254 nm). Validate intermediates via NMR (e.g., δ 7.35–8.5 ppm for aromatic protons in nicotinonitrile analogs) and mass spectrometry (expected M ion at m/z 231/233 for Br/Cl isotopes) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine elemental analysis (C, H, N within ±0.4% of theoretical values) with spectroscopic techniques:

- FT-IR : Confirm nitrile (C≡N) stretch at ~2220–2240 cm and aromatic C-Br/C-Cl vibrations at 600–800 cm .

- NMR : Use NMR to distinguish Br/Cl substitution patterns (e.g., C-Br at ~115–125 ppm; C-Cl at ~105–115 ppm) .

- XRD : For crystalline samples, compare unit cell parameters with analogs like 6-(4-Bromophenyl)nicotinonitrile (space group , Z = 2) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP-3) resolve ambiguities in the electronic structure of this compound?

- Methodology : Refine X-ray diffraction data using SHELXL to model anisotropic displacement parameters for Br/Cl atoms, addressing electron density overlaps . Use ORTEP-3 to visualize thermal ellipsoids and validate bond angles (e.g., C-Br bond length ~1.89 Å; C-Cl ~1.74 Å) against DFT calculations . For disordered structures, apply twin refinement protocols in SHELXL .

Q. What strategies mitigate conflicting spectroscopic data when analyzing functionalization reactions of this compound?

- Methodology :

- Solvent effects : Compare NMR in CDCl vs. DMSO-d to identify solvent-induced shifts (e.g., aromatic proton deshielding in DMSO) .

- Dynamic processes : Use variable-temperature NMR to detect rotational barriers in substituents (e.g., ethoxy groups in analogs) .

- Contradictory MS data : Employ high-resolution ESI-MS to distinguish isotopic clusters (e.g., vs. ) and rule out adduct formation .

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

- Methodology :

- Buchwald-Hartwig amination : Prioritize bromine substitution using Pd(OAc)/Xantphos in toluene at 110°C, leveraging the higher reactivity of C-Br bonds over C-Cl .

- SNAr reactions : Exploit electron-withdrawing nitrile groups to activate C-Cl for nucleophilic substitution with amines/thiols in DMF at 60°C .

- Monitoring : Track regioselectivity via NMR (if fluorinated reagents are used) or LC-MS for intermediate trapping .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate IR spectra and identify overtones/combination bands. Cross-validate with experimental Raman spectroscopy to resolve peak overlaps (e.g., nitrile vs. aromatic ring modes) . Use deuterated analogs to isolate specific vibrational modes .

Q. What statistical approaches ensure reproducibility in synthetic yields across multiple batches?

- Methodology : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use ANOVA to analyze yield variability (target p < 0.05) and identify critical factors (e.g., moisture sensitivity of intermediates) . Report yields as mean ± SD (n ≥ 3) with outlier exclusion via Grubbs’ test .

Safety & Handling in Academic Settings

Q. What protocols ensure safe handling of this compound during kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.